molecular formula C19H22O8 B12511570 (1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno[2,3-e][1]oxacyclotetradecine-5,11(2H,15bH)-dione

(1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno[2,3-e][1]oxacyclotetradecine-5,11(2H,15bH)-dione

Cat. No.: B12511570
M. Wt: 378.4 g/mol
InChI Key: HDZUUVQEDFZKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno2,3-eoxacyclotetradecine-5,11(2H,15bH)-dione is a complex organic molecule with a unique structure. It features multiple hydroxyl groups, a methoxy group, and a benzo[c]oxireno2,3-eoxacyclotetradecine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno2,3-eoxacyclotetradecine-5,11(2H,15bH)-dione typically involves multiple steps, including the formation of the benzo[c]oxireno2,3-eoxacyclotetradecine core and the introduction of hydroxyl and methoxy groups. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents

Properties

Molecular Formula

C19H22O8

Molecular Weight

378.4 g/mol

IUPAC Name

2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione

InChI

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)18-15(27-18)8-14(22)17(23)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3

InChI Key

HDZUUVQEDFZKAX-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O

Origin of Product

United States

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